molecular formula C19H27ClN4O3 B2773520 2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189701-39-0

2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2773520
CAS No.: 1189701-39-0
M. Wt: 394.9
InChI Key: DTUYIUHNSHFWRV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-4-21-8-7-20-19(21)23-11-9-22(10-12-23)18(24)14-15-5-6-16(25-2)17(13-15)26-3;/h5-8,13H,4,9-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUYIUHNSHFWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 3,4-Dimethoxyphenyl group : This moiety is known for enhancing lipophilicity and may contribute to the compound's ability to cross biological membranes.
  • Piperazine ring : Commonly found in many pharmacologically active compounds, it is associated with various receptor interactions.
  • Imidazole group : This heterocyclic structure is crucial for biological activity, especially in modulating neurotransmitter systems.

Receptor Interactions

Research indicates that derivatives of imidazole and piperazine exhibit significant interactions with dopamine receptors. A related study identified a novel D3 dopamine receptor agonist that shares structural similarities with our compound. The findings highlighted the importance of substituents on the aryl groups in modulating receptor selectivity and potency:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

These data suggest that modifications to the phenyl groups can significantly impact the agonistic and antagonistic properties of similar compounds .

Anticancer Activity

The potential anticancer effects of compounds with similar structures have been explored. In vitro studies have shown that certain imidazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a related derivative demonstrated an IC50 value less than that of doxorubicin against Jurkat cells, indicating a promising therapeutic profile .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of imidazole derivatives revealed that compounds with similar scaffolds could enhance dopaminergic signaling. In vivo tests showed improved cognitive function in models of schizophrenia when administered at specific dosages. The mechanism was attributed to selective D3 receptor activation while avoiding D2 receptor antagonism .

Case Study 2: Antitumor Efficacy

Another investigation into the antitumor efficacy of imidazole-based compounds found significant growth inhibition in human cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships (SAR), concluding that the presence of methoxy groups on aromatic rings enhanced cytotoxicity due to increased lipophilicity and better cellular uptake .

Q & A

What are the key methodological steps for synthesizing this compound, and how can purity be ensured?

Basic Research Question
The synthesis involves multi-step organic reactions, typically starting with condensation of 3,4-dimethoxyphenylacetyl chloride with 1-ethylimidazole-containing piperazine derivatives under anhydrous conditions. Key steps include:

  • Coupling Reaction : Use of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C to form the ketone intermediate .
  • Salt Formation : Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt, enhancing solubility and stability .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity.
    Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

How should researchers validate the compound’s structural integrity post-synthesis?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Analysis : Assign peaks for aromatic protons (3,4-dimethoxyphenyl group: δ 6.8–7.1 ppm), piperazine protons (δ 2.5–3.5 ppm), and imidazole protons (δ 7.2–7.8 ppm). Use 13^13C NMR to confirm carbonyl (C=O) at ~200 ppm .
  • Mass Spectrometry : HRMS should match the theoretical molecular weight (C21_{21}H28_{28}ClN3_3O3_3: 405.18 g/mol) with <2 ppm error .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and detect trace impurities .

What experimental strategies address contradictions in pharmacological data (e.g., inconsistent receptor binding assays)?

Advanced Research Question
Contradictions may arise from assay conditions or target selectivity. Mitigation strategies include:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects or off-target interactions .
  • Receptor Profiling : Use radioligand binding assays (e.g., 3^3H-labeled antagonists) against related receptors (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) to assess selectivity .
  • Computational Docking : Compare binding poses in homology models (e.g., GPCR structures from the PDB) to explain affinity variations .

How can reaction yields be optimized for the piperazine-imidazole coupling step?

Advanced Research Question
Yield optimization requires balancing steric and electronic factors:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or organocatalysts (e.g., DMAP) in coupling reactions .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
  • Temperature Control : Gradual heating (40–60°C) to minimize side reactions like imidazole ring decomposition .
  • Real-Time Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust reaction time .

What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Advanced Research Question
Leverage in silico tools to estimate ADME (absorption, distribution, metabolism, excretion):

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration to predict blood-brain barrier permeability (e.g., Desmond software) .
  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Solubility Prediction : Apply COSMO-RS theory to calculate aqueous solubility at physiological pH .

How should researchers design in vitro assays to evaluate its anti-inflammatory potential?

Advanced Research Question
Focus on mechanistic pathways:

  • Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorogenic substrates (e.g., prostaglandin H2_2 analog) and compare to ibuprofen as a control .
  • Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7 cells) and measure TNF-α/IL-6 via ELISA .
  • NF-κB Translocation : Use confocal microscopy with GFP-tagged NF-κB in HeLa cells to assess inhibition .

What are the critical stability considerations for long-term storage of this hydrochloride salt?

Basic Research Question
Stability is influenced by hygroscopicity and thermal sensitivity:

  • Storage Conditions : Keep in amber glass vials under nitrogen at −20°C to prevent hydrolysis of the imidazole ring .
  • Degradation Analysis : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC to monitor impurities (e.g., free base formation) .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant .

How can researchers resolve discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

Advanced Research Question
Address limitations in modeling:

  • Force Field Refinement : Use QM/MM (quantum mechanics/molecular mechanics) to improve ligand-protein interaction energy calculations .
  • Solvent Accessibility : Include explicit water molecules in docking simulations (e.g., AutoDock Vina) to account for hydrophobic pockets .
  • Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues (e.g., Lys152 in the target receptor) to confirm critical interactions .

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